molecular formula C6H20CaO11 B8254734 Calcium L-lactate pentahydrate

Calcium L-lactate pentahydrate

Cat. No.: B8254734
M. Wt: 308.29 g/mol
InChI Key: HPVJXNNKHRNBOY-VFGZHDCSSA-L
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Description

Calcium L-lactate pentahydrate is a white crystalline salt with the chemical formula C₆H₁₀CaO₆·5H₂O. It consists of two lactate anions for each calcium cation and is commonly used in medicine to treat calcium deficiencies and as a food additive. The compound is known for its high solubility in water and its ability to enhance calcium bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium L-lactate pentahydrate can be synthesized by the neutralization of lactic acid with calcium carbonate or calcium hydroxide. The reaction typically involves mixing lactic acid with the calcium source under controlled conditions to form the desired salt .

Industrial Production Methods: Industrial production of this compound often involves the fermentation of carbohydrates in the presence of calcium carbonate or calcium hydroxide. This method has been in use since the 19th century and is favored for its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Calcium L-lactate pentahydrate primarily undergoes dissociation reactions in aqueous environments. When dissolved in water, it dissociates into calcium cations and lactate anions .

Common Reagents and Conditions:

Major Products:

  • Calcium Cations (Ca²⁺)
  • Lactate Anions (C₃H₅O₃⁻)

Mechanism of Action

In aqueous environments such as the gastrointestinal tract, calcium L-lactate pentahydrate dissociates into calcium cations and lactate anions. The calcium cations play a crucial role in skeletal health, while the lactate anions serve as an energy source by participating in metabolic pathways like gluconeogenesis .

Comparison with Similar Compounds

  • Calcium D-lactate
  • Calcium DL-lactate
  • Calcium gluconate

Comparison: Calcium L-lactate pentahydrate is unique due to its high solubility in water and its ability to enhance calcium bioavailability. Unlike calcium D-lactate and calcium DL-lactate, which may form less soluble racemic mixtures, this compound is more readily absorbed and utilized by the body .

Properties

IUPAC Name

calcium;(2S)-2-hydroxypropanoate;pentahydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H6O3.Ca.5H2O/c2*1-2(4)3(5)6;;;;;;/h2*2,4H,1H3,(H,5,6);;5*1H2/q;;+2;;;;;/p-2/t2*2-;;;;;;/m00....../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVJXNNKHRNBOY-VFGZHDCSSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.O.O.O.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)[O-])O.C[C@@H](C(=O)[O-])O.O.O.O.O.O.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H20CaO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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